4-(3,5-Dimethyl-1-adamantyl)phenol
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Overview
Description
“4-(3,5-Dimethyl-1-adamantyl)phenol” is a chemical compound with the molecular formula C18H24O and a molecular weight of 256.38 . It is also known by the CAS Number: 125910-53-4 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 1-bromo-3,5-dimethyladamantane with phenol. The reaction is carried out at 120 °C for 12 hours. After the reaction, the mixture is cooled to room temperature and put into a beaker containing hot water. A precipitate forms while stirring. After filtering, the precipitate is washed three times with hot water and then sufficiently vacuum dried to obtain the compound .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using a structure data file (SDF/MOL File) which contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Chemical Reactions Analysis
The synthesis of substituted adamantanes like “this compound” is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Scientific Research Applications
Cancer Research and Apoptosis Induction
One of the derivatives, (E)-4-[3-(1-Adamantyl)-4'-hydroxylphenyl]-3-chlorocinnamic acid, has been studied for its ability to induce cell-cycle arrest and apoptosis in leukemia and cancer cells. This compound binds to the orphan nuclear receptor small heterodimer partner (SHP), influencing gene expression to inhibit proliferation and induce apoptosis in human cancer cells. This highlights its potential in cancer therapeutics (Dawson et al., 2008).
Material Science: Polyamide-Imides and Polyimides
In materials science, derivatives of 4-(1-adamantyl)phenol have been utilized to synthesize new polyamide-imides (PAIs) and polyimides with inherent viscosities and excellent thermal stability. These polymers are solution-cast into films, demonstrating potential in high-performance materials due to their amorphous nature and high glass transition temperatures (Liaw et al., 2001; Hsiao et al., 2009).
Antimicrobial Applications
Derivatives have shown promising antimicrobial properties against bacterial strains such as Pseudomonas aeruginosa. Specifically, a derivative of 4-(1-adamantyl)-phenol (compound KVM-97) has been found to inhibit bacterial respiration and uncouple oxidative phosphorylation, indicating potential as a novel antimicrobial agent (Dudikova et al., 2018).
Advanced Polymer Chemistry
Further research in polymer chemistry has explored copolymers of 4-adamantylphenyl methacrylate derivatives, showcasing the versatility of 4-(3,5-Dimethyl-1-adamantyl)phenol derivatives in modifying polymer properties. These copolymers exhibit enhanced thermal stability and glass transition temperatures, relevant for advanced material applications (Mathias et al., 2001).
Organometallic Chemistry and Catalysis
In organometallic chemistry, 4-(1-adamantyl)-phenol derivatives have been utilized in the synthesis and characterization of metal complexes, contributing to the development of novel catalytic materials with potential applications in various chemical transformations (Price et al., 2018).
Future Directions
The future directions in the research of “4-(3,5-Dimethyl-1-adamantyl)phenol” and similar compounds could involve the synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .
Mechanism of Action
Target of Action
Adamantane derivatives, to which this compound belongs, are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It’s known that adamantane derivatives interact with their targets through their unique structural properties . The high reactivity of these compounds allows them to interact with a variety of biological targets .
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of biochemical processes due to their high reactivity .
Result of Action
Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
The thermal stability of adamantyl phenols, a group to which this compound belongs, has been studied, indicating that these compounds can remain stable under a range of conditions .
Biochemical Analysis
Biochemical Properties
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization in various biochemical reactions
Cellular Effects
A study on the nematode Caenorhabditis elegans showed that phenols, including 4-(1-adamantyl)phenol, can disrupt reproduction
Temporal Effects in Laboratory Settings
The thermal stability of 4-(1-adamantyl)phenol, a similar compound, has been studied in the temperature range of 703–753 K
Properties
IUPAC Name |
4-(3,5-dimethyl-1-adamantyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O/c1-16-7-13-8-17(2,10-16)12-18(9-13,11-16)14-3-5-15(19)6-4-14/h3-6,13,19H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSBXJSZMPALGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C4=CC=C(C=C4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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